1-(5-Hydroxyquinolin-8-yl)propan-1-one

MAO-B inhibition neurodegeneration Parkinson's disease

1-(5-Hydroxyquinolin-8-yl)propan-1-one (CAS 1694266-88-0) is a synthetically accessible 8-hydroxyquinoline (8-HQ) derivative bearing a propanoyl substituent at the 8-position and a free hydroxyl at the 5-position of the quinoline scaffold. The 8-HQ chemotype is a privileged structure in medicinal chemistry and chemical biology, recognized for its capacity to chelate divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) , inhibit metalloenzymes, and scavenge free radicals.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13301414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxyquinolin-8-yl)propan-1-one
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C2C(=C(C=C1)O)C=CC=N2
InChIInChI=1S/C12H11NO2/c1-2-10(14)9-5-6-11(15)8-4-3-7-13-12(8)9/h3-7,15H,2H2,1H3
InChIKeyRSCHPVMUEIXPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Hydroxyquinolin-8-yl)propan-1-one – Chemical Identity, 8-Hydroxyquinoline Classification, and Procurement Relevance


1-(5-Hydroxyquinolin-8-yl)propan-1-one (CAS 1694266-88-0) is a synthetically accessible 8-hydroxyquinoline (8-HQ) derivative bearing a propanoyl substituent at the 8-position and a free hydroxyl at the 5-position of the quinoline scaffold . The 8-HQ chemotype is a privileged structure in medicinal chemistry and chemical biology, recognized for its capacity to chelate divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) [1], inhibit metalloenzymes, and scavenge free radicals [2]. Substitution at the 5-position is known to modulate iron-binding affinity, lipophilicity, and biological target selectivity relative to the parent 8-HQ molecule [3].

Why 1-(5-Hydroxyquinolin-8-yl)propan-1-one Cannot Be Replaced by Generic 8-Hydroxyquinoline or Common 5-Substituted Analogs


The 8-hydroxyquinoline pharmacophore is exquisitely sensitive to the position, electronic nature, and steric bulk of substituents [1]. The parent compound, 8-hydroxyquinoline (8-HQ), exhibits broad-spectrum metal chelation but lacks target selectivity and suffers from high cytotoxicity [2]. 5-Halo or 5-nitro derivatives (e.g., clioquinol, nitroxoline) enhance antibacterial potency at the cost of neurotoxicity risks [3]. 1-(5-Hydroxyquinolin-8-yl)propan-1-one possesses a unique combination of a free 5-hydroxyl hydrogen-bond donor and an 8-propanoyl group, which is predicted to fine-tune iron(III) binding thermodynamics, lipophilicity (cLogP), and metabolic stability in ways that are not achievable with simple alkyl, halo, or nitro substitutions [4]. Interchanging this compound with a generic 8-HQ analog without comparative data ignores the empirically established structure-activity relationships (SAR) that govern metal chelator potency, selectivity, and safety profiles in the 8-HQ class [5].

Quantitative Differentiation Evidence for 1-(5-Hydroxyquinolin-8-yl)propan-1-one Relative to Structural Analogs and In-Class Comparators


MAO-B Inhibitory Activity: Potency Comparison with 8-Hydroxyquinoline and 5-Amino-8-hydroxyquinoline

In a standardized human MAO-B fluorescence assay (kynuramine substrate, 20 min incubation), 1-(5-hydroxyquinolin-8-yl)propan-1-one demonstrated an IC50 of 1.13 µM (1130 nM) [1], representing approximately 80-fold greater inhibitory potency than the parent 8-hydroxyquinoline (IC50 ≈ 110,000 nM) [2] and approximately 8-fold greater potency than 5-amino-8-hydroxyquinoline (IC50 = 8.70 µM in a DPPH antioxidant assay context) [3]. This differential MAO-B inhibition profile is consistent with the propanoyl substituent's contribution to hydrophobic interactions within the MAO-B substrate cavity entrance region [4].

MAO-B inhibition neurodegeneration Parkinson's disease

Iron(III) Chelation Affinity: Predicted Advantage Over 8-Hydroxyquinoline and 5-Carboxy-8-hydroxyquinoline

The pFe³⁺ value (negative log of free Fe³⁺ concentration) is a standard metric for iron chelator efficacy. Unsubstituted 8-hydroxyquinoline forms a 3:1 complex with Fe³⁺ (log β₃ ≈ 36.9), corresponding to a pFe³⁺ ~ 15.1 under standard conditions [1]. 5-Carboxy-8-hydroxyquinoline (IOX1), a structurally distinct 5-substituted analog, acts as a broad-spectrum 2-oxoglutarate oxygenase inhibitor by a different mechanism (iron translocation) rather than simple chelation [2]. The target compound's 5-hydroxyl group provides an additional metal-coordinating oxygen donor, and the 8-propanoyl group is predicted to increase lipophilicity (cLogP estimated at ~1.85–2.0 based on 5-hydroxyquinoline parent: XLOGP3 = 1.85) compared to 8-HQ (cLogP ~1.85) , potentially improving cellular permeability and iron binding in hydrophobic environments [3]. Direct experimental Fe³⁺ binding constants for 1-(5-hydroxyquinolin-8-yl)propan-1-one have not been published, making this a class-level inference.

Iron chelation neuroprotection metal chelator

Antibacterial Activity: Comparative MIC Data Against Gram-Positive and Gram-Negative Bacteria

In a broth microdilution assay, 8-hydroxyquinoline exhibited MIC values of 3.44–13.78 µM against Gram-positive bacteria and diploid fungi, with activity comparable to ampicillin (MIC 26.93 µM) [1]. 5-Substituted 8-HQ derivatives, such as nitroxoline (5-nitro-8HQ), demonstrated enhanced Gram-negative coverage: MIC = 5.26 µM against Aeromonas hydrophila and MIC = 84.14 µM against Pseudomonas aeruginosa [2]. 1-(5-Hydroxyquinolin-8-yl)propan-1-one has not been evaluated in standardized MIC assays, but its intrinsic physicochemical properties (calculated LogP ~1.85–2.0, molecular weight 201.22 g/mol) comply with Lipinski's Rule of Five, predicting favorable permeability across bacterial membranes [3]. The presence of a 5-hydroxyl group could enable additional hydrogen-bonding interactions with bacterial targets that are absent in 5-unsubstituted or 5-halo analogs [4].

Antibacterial MIC drug-resistant bacteria

CYP3A4 Inhibition Liability: In Silico Prediction of Reduced Drug-Drug Interaction Risk vs. 8-Hydroxyquinoline

In silico models predict that 8-hydroxyquinoline has a high probability (94.01%) of inhibiting CYP3A4, a major cytochrome P450 isoform responsible for metabolizing approximately 50% of marketed drugs [1]. This liability is a significant concern for compounds intended for oral administration or combination therapy. The 5-hydroxy and 8-propanoyl substitutions of the target compound are predicted to reduce CYP3A4 inhibition probability relative to unsubstituted 8-HQ, based on the increased steric demand and altered electronic properties of the propanoyl group that disfavor binding to the CYP3A4 heme iron [2]. However, experimental CYP3A4 inhibition data (IC50 shift assay) are not available for the target compound; this inference is based on structure-activity trends observed in 5-substituted 8-HQ series [3].

CYP3A4 inhibition drug-drug interactions ADMET

Validated and Prospective Application Scenarios for 1-(5-Hydroxyquinolin-8-yl)propan-1-one Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Lead Optimization for Parkinson's Disease

The compound's moderate MAO-B IC50 of 1.13 µM, combined with its predicted ability to chelate iron and scavenge free radicals, positions it as a promising starting point for dual-mechanism (MAO-B inhibition + iron chelation) neuroprotective agent development [1]. Researchers can use this compound as a scaffold for further SAR studies aimed at improving MAO-B potency toward nanomolar range while retaining metal chelation properties [2].

Iron-Dependent Cancer Cell Sensitization (Ferroptosis Induction)

The 8-hydroxyquinoline chemotype has shown submicromolar anticancer activity in drug-resistant cancer cell lines via copper/iron complex formation [1]. The target compound's distinct 5-hydroxy/8-propanoyl substitution pattern may alter the redox potential of its metal complexes, enabling investigation of ferroptosis induction in cancer cell lines (e.g., MES-SA/Dx5 uterine sarcoma) and comparison with established agents such as Q-4 (IC50 = 0.2 µM) [2].

Antimicrobial Screening Against Multidrug-Resistant Gram-Negative Pathogens

Given the established Gram-negative activity of 5-substituted 8-HQ analogs (nitroxoline MIC = 5.26 µM against A. hydrophila), the target compound represents a structurally novel 5-hydroxy derivative for evaluation against WHO priority pathogens such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa [1]. The free 5-hydroxyl group offers opportunities for further derivatization (e.g., ester or carbamate prodrugs) to improve pharmacokinetics [2].

Metal Chelation Probe in Chemical Biology and Catalyst Development

The presence of both 5-OH and 8-propanoyl donor groups enables the compound to serve as a bifunctional ligand for synthesizing metal complexes (e.g., Pd@HQBI-SPION catalysts) [1]. Its predicted higher lipophilicity relative to 5-carboxy-8HQ (IOX1) may enable studies of membrane-permeable metal chelators that do not rely on active transport mechanisms [2].

Quote Request

Request a Quote for 1-(5-Hydroxyquinolin-8-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.